

Redaporfin in Murine Models: A Technical Overview of Pharmacokinetics and Biodistribution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Redaporfin**

Cat. No.: **B610432**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics and biodistribution of **Redaporfin** in mice. **Redaporfin** (also known as LUZ11) is a potent bacteriochlorin-based photosensitizer developed for photodynamic therapy (PDT) of solid tumors.^[1] Understanding its behavior in vivo is critical for the optimization of treatment protocols and for furthering its clinical development.

Pharmacokinetic Profile

While detailed pharmacokinetic parameters such as half-life ($t_{1/2}$), clearance (CL), and volume of distribution (Vd) for **Redaporfin** in mice are not extensively detailed in publicly available literature, the existing data points towards favorable characteristics for a photosensitizer. It is described as having high stability, which allows for both short and long drug-to-light intervals (DLI) in PDT protocols.^[2]

A study in BALB/c mice determined the maximum tolerated dose (MTD) of an intravenous formulation of **Redaporfin** to be 75 mg/kg, indicating a wide therapeutic window, as effective antitumor responses were observed at a much lower dose of 1.5 mg/kg.^[3]

Biodistribution in Tumor-Bearing Mice

The tissue distribution of **Redaporfin** has been characterized in a Lewis lung carcinoma (LLC) mouse model. The following tables summarize the quantitative data on **Redaporfin** concentration in various tissues at different time points after intravenous administration.

Table 1: Biodistribution of Redaporfin in Tissues Over Time

Tissue	15 minutes (%ID/g)	3 hours (%ID/g)	72 hours (%ID/g)
Blood	~6.5	~2.0	~0.5
Tumor	~4.0	~1.5	~0.8
Liver	~2.5	~3.5	~2.0
Spleen	~1.0	~2.0	~1.8
Kidney	~1.5	~1.0	~0.5
Lung	~1.0	~0.8	~0.3
Muscle	~2.5	~2.0	~1.0
Skin	~6.0	~2.5	~1.0
Intestine	~1.0	~2.5	~1.5

Data in this table is estimated from the graphical data presented in "Effects of Photodynamic Therapy with **Redaporfin** on Tumor Oxygenation and Blood Flow in a Lung Cancer Mouse Model"[\[1\]](#)[\[4\]](#)

Table 2: Tumor-to-Tissue Ratios of Redaporfin

Time Point	Tumor-to-Muscle (T:M) Ratio	Tumor-to-Skin (T:S) Ratio
15 minutes	1.68	0.69
3 hours	0.74	0.60
72 hours	0.75	0.18

**

Experimental Protocols

The following sections detail the methodologies employed in the key *in vivo* studies of **Redaporfin** in mice.

Animal Models and Tumor Induction


- Mouse Strains: Studies have utilized various mouse strains, including BALB/c and C57BL/6J mice.
- Tumor Models:
 - Lewis Lung Carcinoma (LLC): LLC cells are implanted subcutaneously into the right thigh of male C57BL/6J mice.
 - Colon Carcinoma (CT26): CT26 cells are implanted subcutaneously in BALB/c mice.


Drug Administration and Formulation

- Route of Administration: **Redaporfin** is administered intravenously (i.v.) via the tail vein.
- Formulation: A common formulation involves Cremophor EL (CrEL), ethanol, and a saline solution (e.g., CrEL:EtOH:PBS in a 0.2:1:98.8 v/v/v ratio).
- Dosage:
 - Biodistribution Studies: A dose of 1.5 mg/kg body weight is typically used.
 - Toxicity Studies: Dose escalation studies have been performed with doses up to 75 mg/kg.

Biodistribution Study Workflow

The biodistribution of **Redaporfin** is assessed by measuring its concentration in various tissues at specific time points following administration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Intravenous Single-Dose Toxicity of Redaporfin-Based Photodynamic Therapy in Rodents
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redaporfin Development for Photodynamic Therapy and its Combination with Glycolysis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous Single-Dose Toxicity of Redaporfin-Based Photodynamic Therapy in Rodents
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Redaporfin in Murine Models: A Technical Overview of Pharmacokinetics and Biodistribution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610432#redaporfin-pharmacokinetics-and-biodistribution-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com